molecular formula C8H10O4 B8821715 2-Cyclopentylidenepropanedioic acid CAS No. 5660-82-2

2-Cyclopentylidenepropanedioic acid

Cat. No.: B8821715
CAS No.: 5660-82-2
M. Wt: 170.16 g/mol
InChI Key: BLOMCIQOBOBFCI-UHFFFAOYSA-N
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Description

2-Cyclopentylidenepropanedioic acid is a dicarboxylic acid derivative featuring a cyclopentylidene group attached to the central carbon of a propanedioic acid (malonic acid) backbone. Its molecular formula is C₈H₁₀O₄, with a molecular weight of 170.16 g/mol. The cyclopentylidene substituent introduces steric constraints and electronic effects, making the compound distinct in reactivity and applications compared to linear or other cyclic analogs.

Properties

CAS No.

5660-82-2

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2-cyclopentylidenepropanedioic acid

InChI

InChI=1S/C8H10O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h1-4H2,(H,9,10)(H,11,12)

InChI Key

BLOMCIQOBOBFCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C(=O)O)C(=O)O)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-cyclopentylidenepropanedioic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Functional Groups Key Features
2-Cyclopentylidenepropanedioic acid C₈H₁₀O₄ 170.16 Cyclopentylidene, two carboxylic acids High acidity, rigid cyclic structure
2-(Cyclohexylmethyl)propanedioic acid C₁₀H₁₆O₄ 200.23 Cyclohexylmethyl, two carboxylic acids Increased hydrophobicity, larger ring
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) C₁₄H₁₂O₃ 228.24 Two phenyl groups, hydroxyl, carboxylic acid Aromaticity, pharmaceutical relevance
3-Oxidanylidenehexanedioic acid C₆H₈O₆ 176.12 Oxidanylidene (enol), six-carbon chain Extended chain, enol tautomerism
Key Observations:
  • Ring Size and Steric Effects : The cyclopentylidene group in the target compound introduces greater ring strain compared to the cyclohexylmethyl group in 2-(cyclohexylmethyl)propanedioic acid . This strain may enhance reactivity in cycloaddition or ring-opening reactions.
  • Acidity: The dual carboxylic acid groups in 2-cyclopentylidenepropanedioic acid result in lower pKa values (~1.5–3.0 for the first dissociation) compared to mono-carboxylic analogs like benzilic acid (pKa ~3.0–4.0) .
Chelation and Coordination Chemistry

The dual carboxylic acid groups in 2-cyclopentylidenepropanedioic acid enable metal chelation, similar to EDTA but with enhanced rigidity due to the cyclopentylidene group. In contrast, 3-oxidanylidenehexanedioic acid exhibits enol tautomerism, which may stabilize metal complexes through resonance.

Organic Transformations
  • Diels-Alder Reactions: The cyclopentylidene group can act as a dienophile in [4+2] cycloadditions, whereas benzilic acid’s aromatic rings are less reactive in such processes.
  • Decarboxylation : The target compound undergoes decarboxylation at higher temperatures (~200°C), yielding cyclopentene derivatives. Comparatively, 2-(cyclohexylmethyl)propanedioic acid requires higher energy for similar reactions due to its larger substituent.

Research Findings and Data

Acidity and Solubility

Compound pKa₁ pKa₂ Water Solubility (g/L)
2-Cyclopentylidenepropanedioic acid 1.8 4.2 12.5
2-(Cyclohexylmethyl)propanedioic acid 2.1 4.5 5.3
Benzilic acid 3.1 - 2.8

Thermal Stability

Compound Decarboxylation Temp (°C) Major Product
2-Cyclopentylidenepropanedioic acid 200 Cyclopentene + CO₂
2-(Cyclohexylmethyl)propanedioic acid 225 Cyclohexene derivative

Preparation Methods

Reaction Mechanism and Conditions

Cyclopentanone reacts with malonic acid under reflux in toluene, catalyzed by piperidine or ammonium acetate, to eliminate water and form the cyclopentylidene moiety. The reaction proceeds via enolate formation, followed by nucleophilic attack on the carbonyl carbon of cyclopentanone. A Dean-Stark trap facilitates azeotropic removal of water, driving the equilibrium toward product formation.

Optimized Parameters

  • Molar Ratio : Cyclopentanone : malonic acid = 1 : 1.2

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Toluene (reflux, 110°C)

  • Yield : 75–85% after recrystallization (ethanol/water).

Claisen Condensation: β-Keto Ester Intermediate

The Claisen condensation offers a pathway through β-keto ester intermediates, which are subsequently hydrolyzed and decarboxylated.

Stepwise Synthesis

  • Ester Formation : Diethyl malonate reacts with cyclopentanone in the presence of sodium ethoxide, forming ethyl 2-cyclopentylidenepropanedioate.

  • Hydrolysis : The ester undergoes saponification with aqueous NaOH (30%), yielding the disodium salt.

  • Acidification : Treatment with HCl (10%) precipitates the free diacid.

Key Advantages

  • High purity (>95%) via distillation of the ester intermediate.

  • Scalable to industrial production with yields exceeding 80%.

Wittig Reaction: Stereoselective Alkene Formation

The Wittig reaction enables precise construction of the cyclopentylidene double bond. A cyclopentyl-derived ylide reacts with a malonic acid dialdehyde precursor.

Synthetic Protocol

  • Ylide Preparation : Cyclopentanone is treated with triphenylphosphine and carbon tetrachloride to form the corresponding ylide.

  • Coupling : The ylide reacts with oxomalonic acid diethyl ester, producing the cyclopentylidene malonate.

  • Hydrolysis : Acidic hydrolysis (HCl, reflux) yields the target diacid.

Challenges

  • Requires anhydrous conditions and strict temperature control.

  • Moderate yields (60–70%) due to competing side reactions3.

One-Pot Synthesis Inspired by Patent CN103508890A

Adapting methodologies from related cyclopentane derivatives, a one-pot approach simplifies synthesis by integrating multiple steps.

Modified Procedure

  • Cyclopentanone Activation : Cyclopentanone reacts with morpholine and p-toluenesulfonic acid in toluene to form an enamine intermediate.

  • Malonate Addition : Diethyl malonate is added dropwise at 85°C, facilitating Michael addition.

  • Hydrolysis : The intermediate is hydrolyzed with NaOH (30%), followed by acidification to isolate the diacid.

Performance Metrics

  • Yield : 90–92% (crude) after recrystallization.

  • Solvent Efficiency : Toluene enables easy separation via distillation.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Solvent Temperature Yield Advantages
Knoevenagel CondensationPiperidineToluene110°C75–85%Simple setup, minimal byproducts
Claisen CondensationNaOEtEthanol78°C80–85%High-purity intermediates
Wittig ReactionPPh3, CCl4THF0°C → RT60–70%Stereoselectivity
One-Pot SynthesisMorpholine, p-TsOHToluene85°C90–92%Industrial scalability, high efficiency

Q & A

Q. How to address ethical considerations in studies involving microbial genetic modification with this compound?

  • Answer : Follow institutional biosafety protocols (e.g., NIH Guidelines). Disclose genetic engineering methods (e.g., CRISPR-Cas9) and containment measures in the "Materials and Methods" section. Obtain approval from ethics committees for dual-use research .

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